N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with an isoxazole ring, and it contains fluorine, methyl, and phenyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .
Scientific Research Applications
N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N~4~-(4-Chlorophenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide
- N~4~-(4-Bromophenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide
- N~4~-(4-Methylphenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide
Uniqueness
The presence of the fluorine atom in N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-11-16(19(25)23-15-9-7-14(21)8-10-15)17-18(24-26-20(17)22-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,25) |
InChI Key |
JDKVMAYQMOWXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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